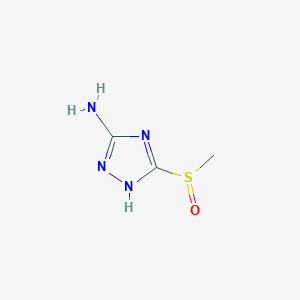
3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine, also known as MSTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSTA is a member of the triazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine can inhibit the growth of cancer cells and bacteria. 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has been shown to increase the activity of certain enzymes involved in the detoxification of harmful substances in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine is its diverse biological activities, which make it a promising candidate for various applications. 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine. One direction is the development of new synthetic methods for 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine and its derivatives, which can help to optimize its yield and properties. Another direction is the investigation of the mechanism of action of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine, which can help to identify new targets for drug development. In addition, the study of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine in combination with other compounds can help to enhance its biological activities and reduce its limitations. Finally, the study of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine in vivo can help to validate its potential applications in medicine and agriculture.
Métodos De Síntesis
The synthesis of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine involves the reaction between 3-amino-1,2,4-triazole and dimethyl sulfoxide (DMSO) in the presence of a catalyst such as iodine or copper sulfate. The reaction proceeds via an oxidative cyclization mechanism, resulting in the formation of 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine. The yield of the reaction can be optimized by varying the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In agriculture, 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has been used as a plant growth regulator and pesticide. In material science, 3-(Methylsulfinyl)-1H-1,2,4-triazol-5-amine has been used as a building block for the synthesis of novel materials with desired properties.
Propiedades
Número CAS |
102728-85-8 |
|---|---|
Fórmula molecular |
C3H6N4OS |
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
5-methylsulfinyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C3H6N4OS/c1-9(8)3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) |
Clave InChI |
BQKVXQFVTREBMN-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC(=NN1)N |
SMILES canónico |
CS(=O)C1=NC(=NN1)N |
Sinónimos |
1H-1,2,4-Triazol-3-amine,5-(methylsulfinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



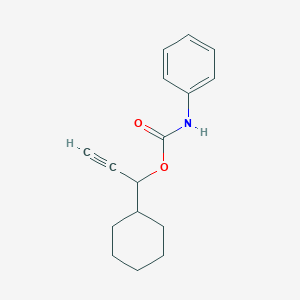
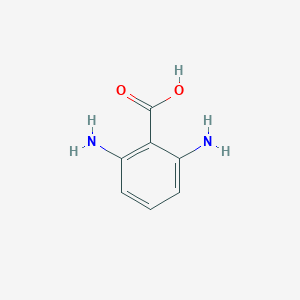
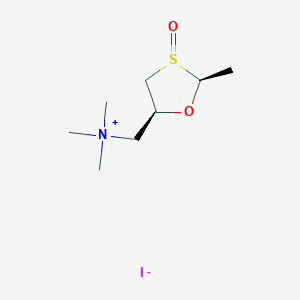




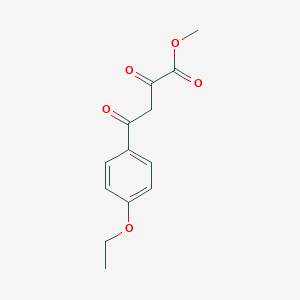

![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)
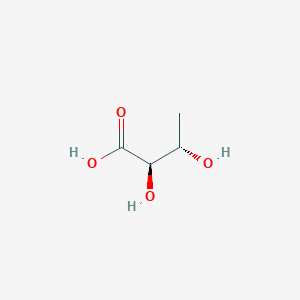

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)